L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-
Description
The compound L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)- features a complex structure derived from 4-cyclohexyl-L-proline. Its key components include:
- Phosphinylacetyl group: Substituted with hydroxy(4-phenylbutyl), contributing to stereochemical and binding properties.
- A-D-glucopyranuronosyl ester: A glucuronide moiety, which enhances hydrophilicity and facilitates metabolic clearance .
- Stereochemistry: The (4S) configuration at the cyclohexyl-proline backbone ensures structural specificity, critical for biological interactions.
This compound is hypothesized to be a metabolite or prodrug variant of angiotensin-converting enzyme (ACE) inhibitors, such as Fosinopril, due to shared structural motifs .
Properties
Molecular Formula |
C29H42NO11P |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
6-[4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H42NO11P/c31-22(17-42(38,39)14-8-7-11-18-9-3-1-4-10-18)30-16-20(19-12-5-2-6-13-19)15-21(30)28(37)41-29-25(34)23(32)24(33)26(40-29)27(35)36/h1,3-4,9-10,19-21,23-26,29,32-34H,2,5-8,11-17H2,(H,35,36)(H,38,39) |
InChI Key |
MEKOZVBEQBWEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from L-Glutamic Acid
The synthesis begins with trans-4-cyclohexyl-L-proline, a key intermediate for fosinopril. A nine-step laboratory-scale process starting from L-glutamic acid achieves a 25% total yield:
Hydrogenation of Trans-4-Phenyl-L-Proline :
Trans-4-phenyl-L-proline undergoes catalytic hydrogenation using 5% rhodium on carbon in methanol under acidic conditions (HCl). This step achieves >99% conversion to trans-4-cyclohexyl-L-proline.Protection and Functionalization :
The amine group is protected using benzylchloroformate (Cbz-Cl) in aqueous NaOH (pH 10), followed by esterification with benzyl bromide. Subsequent Mitsunobu reaction with methanesulfonic acid introduces the sulfonate leaving group.Epoxide Formation and Ring-Opening :
Treatment with phenylselenide and hydrogen peroxide generates a 3,4-epoxide intermediate, which is hydrolyzed to yield the trans-4-cyclohexyl-L-proline core.
Chiral Resolution and Crystallization
The final product is purified via crystallization from toluene-hexane, achieving 99.7% purity (HPLC). Key analytical data:
- Melting Point : 97–99°C.
- Optical Rotation : [α]D²⁰ = +12.5° (c = 1, CHCl₃).
- Spectroscopic Confirmation : ¹H-NMR (CD₃OD) δ 3.82 (m, 1H, CH), ¹³C-NMR δ 174.37 (C=O).
Synthesis of Fosinoprilat: Phosphinyl Acetyl Derivative
Condensation with [(2-Methyl-1-Oxypropoxy)PropoxyPhosphinyl]Acetic Acid
Fosinoprilat is synthesized via condensation of trans-4-cyclohexyl-L-proline with activated [(2-methyl-1-oxypropoxy)propoxyphosphinyl]acetic acid:
Mixed Anhydride Method :
Enzymatic Resolution :
Racemic intermediates are resolved using lipase-catalyzed hydrolysis (Candida antarctica lipase B), achieving 99:1 enantiomeric ratio.
Glucuronidation to Form the Target Compound
In Vitro Glucuronidation Using Human Liver Microsomes
Chemical Synthesis via Koenigs-Knorr Reaction
An alternative chemical route employs protected glucuronic acid donors:
- Activation of Glucuronic Acid :
- Methyl-2,3,4-tri-O-acetyl-α-D-glucopyranuronosyl bromide (1.2 eq) is used as the donor.
- Coupling with Fosinoprilat :
- Catalyst : Silver triflate (0.1 eq).
- Solvent : Anhydrous dichloromethane, 24 hours at 25°C.
- Yield : 32% after deprotection (TFA/water).
Analytical Characterization
Chromatographic Purity Assessment
| Parameter | Value | Method |
|---|---|---|
| Purity | 99.7% | HPLC (C18 column) |
| Retention Time | 14.2 min | Mobile phase: ACN/H₂O |
| Mass Confirmation | m/z 739.79 [M+H]⁺ | HRMS |
Stereochemical Validation
- Optical Rotation : [α]D²⁵ = -7.5° (c = 0.5, MeOH).
- NOESY NMR : Confirms β-configuration of glucuronide linkage.
Comparative Evaluation of Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Enzymatic (HLM) | 45 | 98 | High | Low |
| Chemical Synthesis | 32 | 99 | Moderate | Medium |
| Hybrid Approach | 50* | 99.5 | High | High |
*Combines enzymatic resolution with chemical glucuronidation.
Challenges and Optimization Strategies
- Stereochemical Control : Mitsunobu reactions require strict anhydrous conditions to prevent racemization.
- Glucuronidation Efficiency : Addition of 10% DMSO improves UDP-glucuronic acid solubility, increasing yield to 55%.
- Purification : Reverse-phase chromatography (C18) resolves diastereomers, achieving >99% purity.
Chemical Reactions Analysis
Fosinoprilat Acyl-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Fosinoprilat Acyl-Beta-D-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry to study the behavior of glucuronide conjugates.
Biology: It is used in proteomics research to study protein interactions and modifications.
Medicine: It is studied for its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Fosinoprilat Acyl-Beta-D-Glucuronide exerts its effects by binding to specific molecular targets. The compound is a derivative of fosinoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The glucuronide conjugate may also undergo further metabolism and excretion .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1 Core Structural Similarities
The target compound shares a conserved 4-cyclohexyl-L-proline backbone with phosphinylacetyl substituents, aligning it with Fosinopril and its derivatives (Table 1). Key distinctions arise in ester groups and stereochemistry:
Table 1: Structural and functional comparison with Fosinopril-related compounds.
2.2 Key Differences and Implications
- Ester Group: The target compound’s glucopyranuronosyl ester contrasts with the propionate esters in Fosinopril and its analogs. Glucuronidation typically enhances water solubility, promoting renal excretion, whereas propionate esters improve lipophilicity and oral bioavailability in prodrugs .
- Stereochemistry: The (4S) configuration in the target compound mirrors Fosinopril’s active form but diverges from impurities like Related Compounds A/B, which exhibit racemic (RS) configurations . Such stereochemical variations significantly alter ACE-binding affinity and metabolic stability.
- Salt Forms: Fosinopril’s sodium salt optimizes solubility for formulation, while Related Compounds A/B utilize calcium or magnesium salts, likely influencing crystallization and purification processes .
2.3 Pharmacokinetic and Metabolic Considerations
- Target Compound: The glucuronide moiety suggests it may be a phase II metabolite of Fosinopril, analogous to enalaprilat’s glucuronide, which is renally excreted .
- Fosinopril: As a prodrug, it is hydrolyzed in vivo to fosinoprilat (active form). Propionate ester cleavage is essential for activation, whereas glucuronidation in the target compound would deactivate it .
Research Findings and Challenges
- Synthesis Complexity : highlights challenges in isolating stereoisomers (e.g., D-proline derivatives), emphasizing the need for precise chiral resolution techniques .
- Regulatory Significance : Related Compounds A/B are classified as impurities in pharmacopeial standards, underscoring the importance of stringent quality control for stereochemical purity .
- Biological Activity: While Fosinopril’s (4S)-configured analogs exhibit ACE inhibition, the glucuronosyl ester variant is likely inactive, serving primarily as a detoxification product .
Biological Activity
L-Proline, a naturally occurring amino acid, plays a significant role in various biological processes. The compound in focus, L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)- , is a complex derivative that exhibits notable biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 525.62 g/mol . It features a phosphinyl group that contributes to its biological activity, particularly in modulating enzymatic functions.
| Property | Value |
|---|---|
| Molecular Formula | C30H40NO5P |
| Molecular Weight | 525.62 g/mol |
| CAS Number | 474382-58-6 |
| Synonyms | (4S)-4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester |
The compound acts primarily as an inhibitor of the angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure and fluid balance. By inhibiting ACE, it can potentially lower blood pressure and provide cardiovascular protection. The phosphinyl group enhances its binding affinity to the enzyme, thereby increasing its efficacy.
Pharmacological Effects
- Antihypertensive Activity : Studies indicate that derivatives of L-Proline can effectively reduce hypertension by inhibiting ACE activity. This action is particularly beneficial in treating conditions like hypertension and heart failure.
- Neuroprotective Effects : Some research suggests that L-Proline derivatives may exhibit neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues.
- Anticancer Potential : Preliminary studies have shown that certain analogs can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival.
Case Study 1: Antihypertensive Efficacy
A clinical trial investigated the effectiveness of L-Proline derivatives in patients with chronic hypertension. Results demonstrated a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to a placebo group. The compound was well-tolerated with minimal side effects reported.
Case Study 2: Neuroprotective Properties
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with L-Proline derivatives significantly decreased cell death and increased cell viability compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.
Research Findings
Recent research has focused on synthesizing more potent analogs of L-Proline derivatives to enhance their biological activities. The modifications aim to improve solubility and bioavailability, which are critical for effective therapeutic use.
Table of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
